molecular formula C10H7ClN2O2 B1148200 4-Chlorobenzalhydantoin CAS No. 10040-86-5

4-Chlorobenzalhydantoin

Cat. No.: B1148200
CAS No.: 10040-86-5
M. Wt: 222.63
InChI Key:
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Description

4-Chlorobenzalhydantoin is an organic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . It is a derivative of hydantoin, featuring a chlorinated benzylidene group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzalhydantoin can be synthesized through multiple routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydantoin in the presence of a base . The reaction typically proceeds under reflux conditions in ethanol, using tin (II) chloride dihydrate as a catalyst . The yield of this reaction is reported to be around 92% .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzalhydantoin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzylamine.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

4-Chlorobenzalhydantoin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorobenzalhydantoin involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorinated benzylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHAXRMBPQCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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